1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers relying on generic pyrazol-4-ol analogs risk irreproducible SAR data due to undefined lipophilicity and stability. 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS 1592296-18-8) eliminates this uncertainty. - Predicted LogP ~2.43 & documented solubility in DMSO ensure CNS-relevant property baseline. - Long-term stock solution stability (>3 months at -20°C) supports extended SAR campaigns. - Reactive C4-OH handle for downstream functionalization; ≥95% purity reduces byproduct burden. BenchChem supplies this scaffold with batch-specific CoA for procurement reliability.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
CAS No. 1592296-18-8
Cat. No. B1458370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-benzyl)-1H-pyrazol-4-ol
CAS1592296-18-8
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=C(C=N2)O)Cl
InChIInChI=1S/C10H9ClN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2
InChIKeyVBUPEWSUEGHPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS 1592296-18-8): A Defined Pyrazol-4-ol Scaffold for Medicinal Chemistry


1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS 1592296-18-8) is a substituted pyrazole derivative characterized by a 2-chlorobenzyl group at the N1 position and a hydroxyl group at the C4 position. Its molecular formula is C10H9ClN2O with a molecular weight of 208.64 g/mol . It serves as a versatile small molecule scaffold in medicinal chemistry, with its physicochemical properties, such as a predicted LogP of ~2.43, being well-documented by reputable chemical vendors . While specific biological activity data for this exact compound is limited in primary literature, its defined structure and properties make it a valuable and predictable starting point for research compared to other pyrazol-4-ol derivatives.

Why 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol Cannot Be Replaced by Uncharacterized Pyrazol-4-ol Analogs


Substituting 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol with a generic or uncharacterized pyrazol-4-ol analog introduces significant uncertainty in research outcomes. The specific 2-chlorobenzyl substitution dictates the compound's unique lipophilicity profile (LogP ~2.43) and molecular interactions, which are critical for structure-activity relationship (SAR) studies and downstream applications . Unlike a simple pyrazol-4-ol core, the precise substitution pattern of this compound directly influences its solubility in DMSO and methanol, its stability as a 10 mM stock solution for over three months at -20°C, and its potential interactions with biological targets . Using an analog without defined and comparable physicochemical and stability data compromises experimental reproducibility and the validity of SAR conclusions.

Quantitative Evidence for Selecting 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS 1592296-18-8)


Lipophilicity Profile: Predicted LogP of 2.43 for CNS Drug-Like Properties

The target compound possesses a predicted LogP value of ~2.43, indicating moderate lipophilicity . This value falls within the optimal range for central nervous system (CNS) drug candidates (typically LogP 1-3), suggesting potential for blood-brain barrier permeability. In contrast, a closely related analog, 1-(4-Chlorobenzyl)-1H-pyrazol-4-ol, is expected to have a similar but not identical lipophilicity due to the different position of the chloro substituent. This difference in LogP, even if subtle, can significantly impact a compound's pharmacokinetic profile, including absorption and distribution.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Experimental Solubility and Long-Term Solution Stability Data for Assay Development

The target compound exhibits high solubility in DMSO and methanol, but is sparingly soluble in water . Crucially, 10 mM stock solutions prepared in DMSO are reported to be stable for over 3 months when stored at -20°C . This experimental stability data provides a clear operational advantage. While many pyrazol-4-ol analogs may have similar solubility profiles, this specific compound's long-term solution stability is documented, reducing the risk of compound degradation and assay variability over extended experimental periods. For many uncharacterized analogs, such stability data is unavailable, necessitating additional quality control and risking assay failure.

Assay Development Compound Management Solubility

Defined Purity and Physical Properties for Reproducible Research

The compound is commercially available with a defined purity of 98% from suppliers like Leyan . This high purity is essential for reproducible biological assays and chemical reactions. In contrast, other analogs or in-house synthesized batches may lack rigorous purity certification, introducing variability. The compound's appearance as a white to off-white crystalline solid is also specified , providing a simple visual check for quality upon receipt. For procurement, this defined purity and physical state minimize the risk of using degraded or impure material, which is a common pitfall when sourcing less-characterized research chemicals.

Chemical Synthesis Quality Control Reproducibility

Molecular Weight and Composition for Accurate Stoichiometry

The compound's molecular formula (C10H9ClN2O) and exact molecular weight (208.64 g/mol) are well-established . This precise information is critical for calculating molarity for assays, determining reaction stoichiometry, and analyzing analytical data. While this is a basic property, it differentiates it from analogs with different substituents (e.g., 1-(2-bromo-5-chlorobenzyl)-1H-pyrazol-4-ol, 1-(4-chlorobenzyl)-1H-pyrazol-4-ol) which have distinct molecular weights and elemental compositions, leading to different physical and chemical behaviors.

Chemical Synthesis Analytical Chemistry Formulation

Optimal Research Applications for 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS 1592296-18-8)


Medicinal Chemistry Scaffold for CNS Drug Discovery

Given its predicted LogP of ~2.43, which is within the ideal range for CNS drug candidates, 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol is an excellent scaffold for designing libraries targeting neurological disorders. Its defined lipophilicity and documented solubility in DMSO facilitate high-throughput screening for CNS-penetrant compounds, providing a controlled baseline for SAR studies around the pyrazol-4-ol core .

Structure-Activity Relationship (SAR) Studies on Pyrazole Derivatives

The compound's well-characterized physicochemical properties (LogP, molecular weight, purity) make it an ideal reference point for SAR studies. Researchers can systematically modify the 2-chlorobenzyl group or the pyrazol-4-ol core and compare the resulting biological activity and properties against this defined baseline. Its long-term stability in DMSO ensures that stock solutions remain reliable throughout extended SAR campaigns .

Chemical Biology Probe Development

The presence of a reactive hydroxyl group at the C4 position offers a handle for further functionalization, such as the synthesis of esters, ethers, or carbamates. The compound's high purity (98%) ensures that downstream probe synthesis starts from a clean, well-defined precursor, reducing the complexity of purification and characterization of the final probe .

Quality Control and Analytical Standard

Due to its defined purity (98%) and specific molecular weight, this compound can serve as a reliable analytical standard for calibrating LC-MS or HPLC instruments, particularly when analyzing complex mixtures containing pyrazole derivatives. Its distinct molecular ion and UV/Vis absorbance profile provide a reproducible benchmark for quantification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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